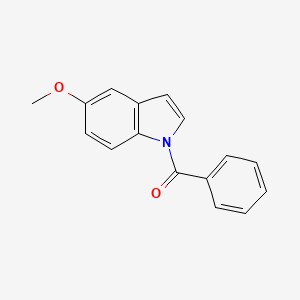

1H-Indole, 1-benzoyl-5-methoxy-

Description

Contextualization within Indole (B1671886) Chemistry Research

The study of 1H-Indole, 1-benzoyl-5-methoxy- is firmly rooted in the broader field of indole chemistry. The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. researchgate.netresearchgate.net

The indole scaffold is widely recognized as a "privileged structure" in organic chemistry. researchgate.netnih.govnih.govexlibrisgroup.com This designation stems from its prevalence in a vast number of natural products and biologically active molecules. nih.govnih.gov The unique physicochemical and biological properties of the indole core make it a versatile building block in the synthesis of complex chemical entities. researchgate.netnih.govexlibrisgroup.com Its aromatic nature, arising from the delocalization of ten π-electrons, and the presence of a nitrogen atom contribute to its diverse reactivity and ability to interact with various biological targets. nih.gov

The indole structure can exist in different tautomeric forms, such as 1H-indole, 2H-indole, and 3H-indole, which influences the chemical reactivity and biological interactions of its derivatives. nih.gov The indole 3-position is particularly electron-rich and typically serves as the primary nucleophilic site, readily reacting with a wide range of electrophiles to form various functionalized indoles. nih.gov

Indole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. researchgate.netnih.govnih.govwisdomlib.orgnih.gov These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and antihypertensive properties. researchgate.netnih.gov The versatility of the indole scaffold allows for the synthesis of a multitude of derivatives with diverse pharmacological profiles. researchgate.netresearchgate.net

In the realm of drug discovery, indole derivatives have been successfully developed into a number of clinically used drugs. researchgate.net Examples include the anti-inflammatory drug indomethacin (B1671933), the anti-migraine agent sumatriptan, and the anti-cancer agent sunitinib. nih.govresearchgate.net Ongoing research continues to explore the potential of novel indole derivatives in treating a wide range of diseases, including cancer, infectious diseases, metabolic disorders, and neurodegenerative conditions. nih.govnih.gov The ability to modify the indole core at various positions allows for the fine-tuning of its biological activity and the development of compounds with improved efficacy and reduced side effects. nih.gov

Academic Significance of 1-Benzoyl-5-methoxyindole Substitution Pattern

The specific substitution pattern of 1H-Indole, 1-benzoyl-5-methoxy- imparts unique chemical properties that are of significant interest in academic research. The presence of a benzoyl group at the N-1 position and a methoxy (B1213986) group at the C-5 position influences the molecule's reactivity and synthetic utility.

The attachment of a benzoyl group to the nitrogen atom of the indole ring serves as a crucial modifying element, primarily by acting as a directing group in chemical reactions. nih.govacs.orgacs.org This directing capability allows for regioselective functionalization of the indole core, which is otherwise challenging to achieve. nih.govacs.orgacs.org

Specifically, the N-benzoyl group has been instrumental in directing C2-alkenylation of indoles using a Ruthenium(II) catalyst. nih.govacs.orgacs.org This method provides a high degree of selectivity for the C-2 position, overcoming the inherent preference for reaction at the C3-position. nih.govacs.org While palladium catalysts typically favor C3-alkenylation of N-benzoylindole, the use of a Ru(II) catalyst in the presence of the N-benzoyl directing group leads to the desired C2-substituted product. acs.org It is worth noting that the N-benzoyl group's electron-withdrawing nature can reduce the nucleophilicity of the indole, which in some cases can lead to lower conversion rates in certain reactions. acs.org

The methoxy group at the 5-position of the indole ring also plays a significant role in influencing the properties and synthesis of indole derivatives. This electron-donating group can affect the electron density of the indole ring system, thereby influencing its reactivity in various chemical transformations. nih.gov

In the context of synthesis, the 5-methoxy substituent is well-tolerated in reactions such as B(C6F5)3-catalyzed secondary alkyl group transfer, leading to the formation of C(3)-alkylated indole products in high yields. acs.orgnih.gov The presence of the 5-methoxy group can also impact the intermolecular interactions within the crystal structure of indole derivatives. For instance, in the crystal structure of 5-methoxyindole-2-carboxylic acid, the methoxy group participates in N-H⋯O hydrogen bonding, which influences the spatial arrangement of the molecules. mdpi.com Furthermore, the 5-methoxy substitution has been explored in the development of compounds with potential biological activities, such as antimitotic properties and activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

21859-82-5 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(5-methoxyindol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C16H13NO2/c1-19-14-7-8-15-13(11-14)9-10-17(15)16(18)12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

GQERXICLDNNQLW-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 1h Indole, 1 Benzoyl 5 Methoxy and Analogues

Mechanistic Pathways of Acylation and Substitution Reactions

The introduction of an acyl group onto the indole (B1671886) ring is a fundamental transformation in organic synthesis. The presence of the N-benzoyl group in 1H-Indole, 1-benzoyl-5-methoxy- directs the regioselectivity of further acylations and substitutions.

Lewis acids like aluminum chloride (AlCl₃) play a crucial role in promoting electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on indole derivatives. quora.commasterorganicchemistry.com The primary function of the Lewis acid is to generate a more potent electrophile by coordinating with the acylating agent, typically an acyl chloride or anhydride. quora.combyjus.com This interaction polarizes the acylating agent, making the acyl carbon more susceptible to nucleophilic attack by the electron-rich indole ring. masterorganicchemistry.com

In the context of 1H-Indole, 1-benzoyl-5-methoxy-, the Lewis acid activates the acylating agent, forming a highly reactive acylium ion or a polarized complex. researchgate.net The indole derivative then attacks this electrophile. While the N-benzoyl group deactivates the indole ring towards electrophilic attack, the electron-donating 5-methoxy group enhances the nucleophilicity of the benzene (B151609) portion of the indole, directing the substitution primarily to the C6 position, which is para to the methoxy (B1213986) group. chim.itresearchgate.net The reaction proceeds through a Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation, which then loses a proton to restore aromaticity and yield the final acylated product. byjus.com The use of a Lewis acid is essential as the N-benzoyl group makes the indole less reactive than unsubstituted indole. researchgate.net

It's important to note that in Friedel-Crafts reactions involving substrates with basic nitrogen atoms, such as amines, the Lewis acid can coordinate with the nitrogen lone pair, deactivating the ring towards electrophilic substitution. libretexts.org However, in 1H-Indole, 1-benzoyl-5-methoxy-, the nitrogen lone pair is delocalized by the benzoyl group, reducing its basicity and minimizing this deactivating coordination. researchgate.net

The formation of new carbon-carbon bonds at the indole core is a key strategy in the synthesis of complex molecules. In the case of electrophilic substitution on 1H-Indole, 1-benzoyl-5-methoxy-, the initial C-C bond formation occurs when the π-electron system of the indole ring attacks the electrophile. acs.orgunm.edu The regioselectivity of this attack is governed by the electronic properties of the substituents. The N-benzoyl group, being electron-withdrawing, disfavors electrophilic attack at the nitrogen-containing pyrrole (B145914) ring and directs it towards the benzene ring. rsc.org The 5-methoxy group, an electron-donating group, activates the benzene ring and directs incoming electrophiles to the ortho and para positions, with the C6 position being the most favored due to steric and electronic reasons. chim.it

Following the initial C-C bond formation, a cationic intermediate, the sigma complex or arenium ion, is formed. byjus.com This intermediate is not aromatic. The subsequent step is the re-aromatization of the ring system, which is the driving force for the reaction to proceed. youtube.comyoutube.com This is typically achieved through the loss of a proton (H⁺) from the carbon atom that formed the new bond. A weak base present in the reaction medium facilitates this deprotonation, restoring the aromatic sextet and yielding the substituted indole product. byjus.com

In some cases, particularly in the absence of a strong electrophile, radical mechanisms can also lead to C-C bond formation. libretexts.org However, for typical acylation and substitution reactions on N-acylated indoles, the ionic pathway involving an arenium ion intermediate is the predominant mechanism.

Influence of Substituents on Chemical Reactivity

The electronic and steric properties of substituents on the indole ring have a profound impact on its reactivity, modulating its nucleophilicity and the kinetics of its reactions.

The N-benzoyl group is a strong electron-withdrawing group due to the carbonyl moiety. Its presence on the indole nitrogen significantly reduces the electron density of the pyrrole ring, thereby decreasing its nucleophilicity. researchgate.net This deactivating effect makes the indole ring less susceptible to electrophilic attack compared to unsubstituted indole.

However, this modification also enhances the electrophilic character of the indole ring itself, particularly at the C2 and C3 positions, although to a lesser extent than the deactivation towards electrophilic attack. rsc.org This altered reactivity profile can be exploited in specific synthetic strategies where the indole acts as an electrophile rather than a nucleophile. The primary impact of the N-benzoyl group in the context of electrophilic substitution on the benzene ring is the redirection of reactivity away from the pyrrole ring.

Table 1: Effect of N-Benzoyl Group on Indole Reactivity

| Property | Unsubstituted Indole | N-Benzoyl Indole |

|---|---|---|

| Nucleophilicity | High | Reduced |

| Basicity of Nitrogen | Moderate | Significantly Reduced researchgate.net |

The methoxy group at the C5 position is an electron-donating group through resonance, which increases the electron density of the benzene ring and enhances its nucleophilicity. chim.it This activating effect counteracts the deactivating influence of the N-benzoyl group to some extent, facilitating electrophilic substitution on the benzene ring.

From a physicochemical perspective, the methoxy group generally increases the lipophilicity of a molecule compared to a hydroxyl group, but its impact relative to hydrogen is variable. chemrxiv.org Increased lipophilicity can influence reaction kinetics by affecting the solubility of the substrate in the reaction medium and its interaction with catalysts. nih.gov In many cases, a more lipophilic molecule will have better solubility in nonpolar organic solvents, which can lead to faster reaction rates.

Table 2: Influence of the 5-Methoxy Group

| Property | Influence of 5-Methoxy Group |

|---|---|

| Electronic Effect | Electron-donating, activates the benzene ring for electrophilic substitution. chim.it |

| Lipophilicity | Generally increases lipophilicity. chemrxiv.org |

| Reaction Kinetics | Can increase reaction rates by improving solubility in organic solvents. nih.gov |

In catalytic systems, hydrogen bonding can play a significant role in accelerating reactions and controlling stereoselectivity. illinois.eduwikipedia.org While the N-benzoyl group in 1H-Indole, 1-benzoyl-5-methoxy- prevents the indole nitrogen from participating in hydrogen bonding as a donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. nih.gov

In reactions involving protic solvents or catalysts with hydrogen bond donating capabilities, the solvent or catalyst can form a hydrogen bond with the methoxy group's oxygen. rsc.orgnih.gov This interaction can influence the electronic properties of the indole ring, potentially enhancing the directing effect of the methoxy group and stabilizing transition states. nih.gov For instance, in certain catalytic cycles, hydrogen bonding to the methoxy group could help to orient the substrate within the catalyst's active site, leading to higher regioselectivity or enantioselectivity in the case of chiral catalysts. illinois.eduwikipedia.org

Transformation Pathways of Key Derivatives

The chemical versatility of 1H-Indole, 1-benzoyl-5-methoxy- allows for the synthesis of a variety of derivatives through transformations of functional groups on the indole scaffold. Understanding the mechanistic pathways of these transformations is crucial for the targeted design and synthesis of new analogues with specific properties. This section details the reaction mechanisms for two key transformations: the reduction of a nitro group, which could be introduced at various positions on the indole ring or the benzoyl moiety, and the demethylation of the 5-methoxy group.

Detailed Mechanisms of Nitro Group Reduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and is particularly relevant for modifying the electronic properties of the indole core. Several methods are available for this transformation, with catalytic hydrogenation and chemical reduction being the most common. The precise mechanism can vary depending on the chosen reagent and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. The reaction typically involves the use of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), on a solid support like carbon (C), and a source of hydrogen. masterorganicchemistry.com For a hypothetical nitro derivative of 1H-Indole, 1-benzoyl-5-methoxy-, the reduction would likely proceed through one of two general pathways, often referred to as the "direct" or "hydrogenation" pathway and the "condensation" pathway. orientjchem.org

The direct hydrogenation pathway involves the sequential addition of hydrogen atoms to the nitro group. This process is generally understood to occur on the surface of the metal catalyst. nih.gov The key intermediates in this pathway are a nitroso derivative and a hydroxylamine (B1172632) derivative. orientjchem.orgnih.gov

The steps can be summarized as follows:

Adsorption: The nitro-indole derivative and molecular hydrogen are adsorbed onto the surface of the catalyst.

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved by the metal catalyst, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is sequentially reduced.

Ar-NO₂ + H₂ → Ar-NO + H₂O (Formation of the nitroso intermediate)

Ar-NO + H₂ → Ar-NHOH (Formation of the hydroxylamine intermediate)

Ar-NHOH + H₂ → Ar-NH₂ + H₂O (Formation of the final amine)

The reduction of the nitroso intermediate to the hydroxylamine is typically very fast. nih.gov

The condensation pathway becomes significant under certain conditions and can lead to the formation of dimeric products such as azoxy, azo, and hydrazo compounds before the final amine is produced. orientjchem.org This pathway is more likely when the concentration of the nitro compound is high or when specific catalysts are used.

A more recent perspective on catalytic hydrogenation suggests an electrochemical mechanism for some systems. nih.gov In this model, the metal catalyst facilitates the oxidation of H₂, providing electrons that are then transferred to the nitro compound, which is adsorbed on the support material (e.g., carbon). The nitro group is then reduced through a series of electron and proton transfer steps. nih.gov

Catalytic Transfer Hydrogenation (CTH):

An alternative to using gaseous hydrogen is catalytic transfer hydrogenation (CTH), which employs a hydrogen donor molecule in the presence of a catalyst. nih.gov Common hydrogen donors include formic acid, isopropanol, and hydrazine (B178648). nih.gov For instance, using formic acid with a palladium catalyst, the reaction proceeds through the decomposition of formic acid to CO₂ and H₂, with the in-situ generated hydrogen then acting as the reductant in a manner similar to conventional catalytic hydrogenation. researchgate.net

Chemical Reduction:

Nitro groups can also be reduced using stoichiometric amounts of reducing metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves a series of single electron transfers from the metal to the nitro group. The intermediates are similar to those in catalytic hydrogenation (nitroso and hydroxylamine), but the electron source is the dissolving metal.

For a nitro derivative of 1H-Indole, 1-benzoyl-5-methoxy-, the choice of reduction method would be critical to avoid unwanted side reactions, such as reduction of the benzoyl carbonyl group or cleavage of other sensitive functionalities.

| Method | Reagents & Conditions | Key Mechanistic Features | Potential Intermediates |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Heterogeneous catalysis; stepwise addition of hydrogen. nih.gov Can proceed via direct or condensation pathways. orientjchem.org | Nitroso, Hydroxylamine, Azoxy, Azo compounds orientjchem.orgnih.gov |

| Catalytic Transfer Hydrogenation | Formic acid, isopropanol, or hydrazine with a catalyst (e.g., Pd/C) | In-situ generation of hydrogen from a donor molecule. nih.govresearchgate.net | Similar to catalytic hydrogenation |

| Chemical Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) | Stepwise single electron transfer from the metal. masterorganicchemistry.com | Nitroso, Hydroxylamine |

| Mixed Borohydride (B1222165) Reduction | ZrCl₄/NaBH₄ | Used for the reduction of N-alkyl-nitroisatins to nitroindoles. nih.gov | Complex borohydride species |

Elucidation of Demethylation Reaction Pathways

The 5-methoxy group on the indole ring is a key feature influencing the electronic and pharmacological properties of 1H-Indole, 1-benzoyl-5-methoxy- and its analogues. Cleavage of this methyl ether to the corresponding phenol (B47542) (a 5-hydroxyindole (B134679) derivative) is a significant transformation. Boron tribromide (BBr₃) is a highly effective and commonly used reagent for this purpose. nih.govnih.gov

The demethylation of aryl methyl ethers, such as the 5-methoxyindole (B15748) moiety, using BBr₃ is generally understood to proceed through the following steps:

Lewis Acid-Base Adduct Formation: The reaction initiates with the lone pair of electrons on the ether oxygen acting as a Lewis base and attacking the electron-deficient boron atom of BBr₃, which acts as a strong Lewis acid. This forms a Lewis acid-base adduct. wikipedia.orggvsu.edu

Ar-O-CH₃ + BBr₃ → [Ar-O(BBr₃)-CH₃]

Formation of an Oxonium Intermediate: The initial adduct is in equilibrium with an oxonium species. The precise nature of the subsequent steps has been a subject of detailed computational and experimental investigation. nih.govgvsu.edu While a simple dissociation to a cationic intermediate and a bromide anion was initially considered, calculations suggest this is energetically unfavorable. nih.gov

Nucleophilic Attack and C-O Bond Cleavage: The cleavage of the methyl-oxygen bond is achieved by the nucleophilic attack of a bromide ion on the methyl group. This can occur through different pathways:

Intramolecular Bromide Transfer: A bromide from the coordinated BBr₃ can attack the methyl group.

Intermolecular Attack: A bromide ion from another BBr₃ molecule or a dissociated bromide ion in solution can act as the nucleophile in an Sₙ2-type reaction. gvsu.edu Recent studies propose a bimolecular mechanism where a second molecule of the Lewis acid-base adduct is involved in the rate-determining step, which helps to stabilize the transition state. gvsu.edu

Formation of Aryloxydibromoborane: The nucleophilic attack results in the formation of methyl bromide (CH₃Br) and an aryloxydibromoborane intermediate (Ar-O-BBr₂). wikipedia.org

Hydrolysis: The reaction is typically quenched with water or an aqueous workup. The aryloxydibromoborane is hydrolyzed to yield the final phenolic product (the 5-hydroxyindole derivative) and boric acid.

Ar-O-BBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr

Recent density functional theory (DFT) calculations have refined this mechanism, suggesting that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a series of catalytic cycles involving charged intermediates before hydrolysis. nih.govnih.govresearchgate.net

Other reagents can also be employed for demethylation, though they often require harsher conditions. For example, strong Brønsted acids like 47% hydrobromic acid (HBr) can effect demethylation at elevated temperatures. chem-station.com The mechanism involves protonation of the ether oxygen to form an oxonium ion, followed by nucleophilic attack of the bromide anion on the methyl group. chem-station.com Lewis acids such as aluminum chloride (AlCl₃) can also be used, operating through a similar Lewis acid-base adduct mechanism as BBr₃, although AlCl₃ is generally less reactive. chem-station.com

| Reagent | General Conditions | Mechanistic Pathway | Key Intermediates |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to room temp.) in an inert solvent (e.g., CH₂Cl₂) | Formation of a Lewis acid-base adduct, followed by nucleophilic attack of bromide on the methyl group (Sₙ2-type). nih.govwikipedia.orggvsu.edu | Lewis acid-base adduct, oxonium species, aryloxydibromoborane wikipedia.orggvsu.edu |

| 47% Hydrobromic Acid (HBr) | High temperature (reflux) | Protonation of the ether oxygen to form an oxonium ion, followed by Sₙ2 attack by bromide. chem-station.com | Oxonium ion |

| Aluminum Chloride (AlCl₃) | Heating in an inert solvent | Similar to BBr₃, involving a Lewis acid-base adduct, but generally less reactive. chem-station.com | Lewis acid-base adduct |

Advanced Synthetic Applications of 1h Indole, 1 Benzoyl 5 Methoxy and Its Derivatives

Building Blocks for Complex Indole (B1671886) Scaffolds

The strategic use of 1H-Indole, 1-benzoyl-5-methoxy- as a foundational element allows for the elaboration of more complex indole-containing structures. The benzoyl group offers stability during certain reaction conditions and can be readily removed when necessary, while the methoxy (B1213986) group modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent transformations.

Synthesis of Bisbenzoyl Indole Derivatives through Co-reactions

While specific examples of co-reactions involving 1H-Indole, 1-benzoyl-5-methoxy- to form bisbenzoyl indole derivatives are not extensively detailed in the provided search results, the general principles of indole chemistry suggest that such transformations are feasible. The reactivity of the indole core at the C3 position makes it susceptible to electrophilic substitution. Co-reactions could potentially involve dimerization or reaction with another benzoylated species, leading to the formation of complex bis-indole structures. The precise conditions for such reactions would need to be carefully optimized to achieve the desired products.

Preparation of Trifluoromethyl(indolyl)phenylmethanols via Friedel–Crafts Hydroxyalkylation

A significant application of indole derivatives, including those with a 5-methoxy substituent, is their participation in Friedel–Crafts alkylation and hydroxyalkylation reactions. For instance, the reaction of 5-methoxy-1H-indole with trifluoromethyl ketones can yield trifluoromethyl(indolyl)phenylmethanols. These reactions are often catalyzed by Lewis or Brønsted acids.

A notable example is the synthesis of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol, which serves as a crucial intermediate for further synthetic elaborations. researchgate.net The optimization of reaction conditions for such transformations is critical to achieving high yields. researchgate.net

Construction of Unsymmetrical Diindolylmethanes (DIMs) with Quaternary Centers

Unsymmetrical diindolylmethanes (DIMs) possessing a quaternary carbon center are a class of compounds with significant biological interest. nih.gov A novel and efficient method for the synthesis of these complex structures involves the iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with other indole derivatives. nih.govbeilstein-journals.orgnih.gov This approach offers several advantages, including mild reaction conditions, high yields, and the avoidance of heavy-metal catalysts. nih.govbeilstein-journals.org

In a typical procedure, an intermediate like 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol is reacted with another indole in the presence of a catalytic amount of iodine to furnish the desired unsymmetrical DIM. researchgate.net This methodology has proven to be scalable, allowing for the production of gram quantities of these valuable compounds. nih.gov

Table 1: Synthesis of Unsymmetrical Diindolylmethane Derivatives

| Entry | Indole Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 1H-Indole | 5-methoxy-3-(2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethyl)-1H-indole | 95 |

| 2 | 2-Methyl-1H-indole | 3-(1-(2-methyl-1H-indol-3-yl)-2,2,2-trifluoro-1-phenylethyl)-5-methoxy-1H-indole | 91 |

This table showcases the yields of unsymmetrical diindolylmethane derivatives synthesized from the reaction of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol with various indole derivatives. researchgate.net

Synthesis of Diverse Heterocyclic Indole Derivatives (e.g., Thioxoimidazolidine, Imidazolidine-2,4-dione, Quinoxaline)

The versatility of the indole scaffold is further demonstrated by its use in the synthesis of a variety of heterocyclic systems. Starting from 1-benzoyl-3-bromoacetyl indole, a range of derivatives including 2-thioxoimidazolidine and imidazolidine-2,4-dione can be prepared. nih.govresearchgate.net These reactions typically involve the condensation of the bromoacetyl intermediate with appropriate nucleophiles.

Furthermore, 1-benzoyl-3-bromoacetyl indole can serve as a precursor for the synthesis of quinoxaline (B1680401) derivatives. nih.gov These multi-ring systems are of interest due to their potential biological activities. nih.gov The synthesis often involves a condensation reaction followed by cyclization to form the quinoxaline ring.

Precursors for Pharmaceutically Relevant Structures

The utility of 1H-Indole, 1-benzoyl-5-methoxy- extends to its role as a key starting material for the synthesis of molecules with established or potential pharmaceutical value.

Role in Synthesizing Analogues of Known Therapeutic Agents (e.g., Indomethacin (B1671933) Derivatives)

Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID). The indole core is a central feature of its structure. The synthesis of indomethacin analogues often involves the use of appropriately substituted indoles. nih.govnih.gov While the direct use of 1H-Indole, 1-benzoyl-5-methoxy- in the synthesis of indomethacin itself is not explicitly detailed, its structural motifs are highly relevant for creating derivatives.

The N-benzoyl group is a key feature in some indomethacin analogues, and the 5-methoxy substituent is also a common feature in related structures. nih.gov The synthesis of these analogues allows for the exploration of structure-activity relationships and the potential for developing new therapeutic agents with improved properties.

Development of Novel Macrocyclic Systems Containing Bis-Indole Moieties

The indole nucleus, particularly when activated by substituents such as a methoxy group, serves as a versatile building block in the synthesis of complex molecular architectures. chim.it The enhanced reactivity of methoxy-activated indoles makes them prime candidates for constructing larger, more intricate systems. chim.it Bis-indole alkaloids, which feature two indole units often connected by a heterocyclic linker, represent an important structural class with notable biological properties. chim.it The inherent structural diversity of bis-indoles has spurred the development of numerous synthetic methodologies for their creation. chim.it Furthermore, these bis-indole systems are readily exploited for the development of novel macrocyclic systems. chim.it

One strategy for creating such macrocycles involves the use of bis-indole dimethanol derivatives. For instance, a bis-indole dimethanol can be oxidized to the corresponding dialdehyde (B1249045). This dialdehyde can then undergo a condensation reaction with a diamine, such as 1,2-diaminoethane, to yield a macrocyclic imine. chim.it This approach has been successfully employed to create a 15-membered imine macrocycle in moderate yield. chim.it

Another approach involves the synthesis of bis-indole thiourea (B124793) analogs linked by a phenyl group. These linear precursors can then be subjected to cyclization reactions to form macrocyclic structures. For example, a bis-indole thiourea can be cyclized using bromine as the reagent in a mixture of dichloromethane (B109758) and methanol (B129727), with methanol also acting as a nucleophile, to yield a bis-indole homodimer derived from the indole phytoalexin 1-methoxyspirobrasinol methyl ether. mdpi.com

The following table provides examples of synthetic strategies towards macrocyclic systems containing bis-indole moieties.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Bis-indole dimethanol | 1. MnO2, CH2Cl2; 2. 1,2-diaminoethane, isopropanol, heat | 15-membered imine macrocycle | Moderate | chim.it |

| Bis-indole thiourea with phenyl linker | Br2, CH2Cl2/MeOH, triethylamine | Bis-indole homodimer derived from 1-methoxyspirobrasinol methyl ether | Not specified | mdpi.com |

Intermediates in the Synthesis of Compounds with Modulated Biological Activity

The compound 1H-Indole, 1-benzoyl-5-methoxy- and its derivatives are pivotal intermediates in the synthesis of a wide array of compounds with modulated biological activities. The presence of the 1-benzoyl group and the 5-methoxy substituent significantly influences the chemical reactivity and biological profile of the resulting molecules. The indole scaffold itself is a prominent feature in numerous natural products and bioactive molecules. researchgate.net

Starting from 1-benzoyl-3-bromoacetyl indoles, a variety of new heterocyclic compounds have been synthesized, including 2-thioxoimidazolidines, imidazolidine-2,4-diones, pyrano[2,3-d]imidazoles, and substituted quinoxalines. researchgate.netdntb.gov.ua These derivatives have been evaluated for their antimicrobial and anticancer activities. researchgate.netdntb.gov.ua For instance, certain 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines have demonstrated significant activity against various bacterial strains. semanticscholar.org Furthermore, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline has shown potent efficacy against ovarian cancer xenografts. semanticscholar.org

The 5-methoxy substitution on the indole ring has been observed to play a role in the biological activity of these compounds. For example, a methoxy group at the 5-position of the indole scaffold has been associated with the upregulation of tumor suppressor genes. mdpi.com In the context of tubulin polymerization inhibitors, the presence of a methoxy group on the indole's N-atom showed good activity, whereas substitution with a methyl or benzyl (B1604629) group diminished the activity. nih.gov

The following table summarizes some of the biologically active compounds synthesized from 1-benzoyl-indole intermediates.

| Intermediate | Reaction | Synthesized Compound Class | Biological Activity | Reference |

| 1-Benzoyl-3-bromoacetyl indole | Reaction with various nucleophiles | Heterocyclic compounds (e.g., quinoxalines) | Antimicrobial, Anticancer | researchgate.netsemanticscholar.org |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | Condensation with hydrazides | Benzoyl hydrazones | Antioxidant, Enzyme inhibition | semanticscholar.org |

| N-substituted indole-3-carboxaldehydes | Condensation reactions | Pyrano[2,3-c]pyrazoles | Anti-inflammatory, Analgesic, Anticonvulsant | dntb.gov.ua |

Advanced Structural Analysis and Characterization of 1h Indole, 1 Benzoyl 5 Methoxy

High-Resolution Spectroscopic Validation of Structural Integrity

The precise molecular architecture of 1H-Indole, 1-benzoyl-5-methoxy- is established through the application of high-resolution spectroscopic methods. These techniques are fundamental in verifying the presence and connectivity of the key structural motifs: the indole (B1671886) core, the N-benzoyl group, and the 5-methoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural verification of 1H-Indole, 1-benzoyl-5-methoxy- . Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

The substitution pattern of 1H-Indole, 1-benzoyl-5-methoxy- is confirmed by characteristic chemical shifts observed in its ¹H and ¹³C NMR spectra. The presence of the methoxy (B1213986) and benzoyl groups, in particular, gives rise to signals that are indicative of their chemical environment.

In the ¹H NMR spectrum, the protons of the methoxy group (–OCH₃) are expected to appear as a sharp singlet. Typically, for related indole structures, this signal is found at approximately δ 3.8 ppm. The aromatic protons of the benzoyl group generally resonate in the downfield region, typically between δ 7.4 and 8.1 ppm, reflecting the deshielding effect of the adjacent carbonyl group.

The ¹³C NMR spectrum provides further crucial evidence. A key signal is the resonance of the benzoyl carbonyl carbon (C=O), which is characteristically found in the highly deshielded region of the spectrum, often around δ 167 ppm for similar N-benzoylindoles. The carbon atom of the methoxy group typically appears at approximately δ 56 ppm. The remaining carbon signals of the indole and benzoyl rings would appear in the aromatic region of the spectrum, with their precise shifts influenced by the electronic effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (–OCH₃) | ~ 3.8 (singlet) | - |

| Methoxy Carbon (–OCH₃) | - | ~ 56 |

| Benzoyl Protons | ~ 7.4 - 8.1 (multiplets) | - |

| Benzoyl Carbonyl Carbon | - | ~ 167 |

| Indole Ring Protons | Varies | - |

| Indole Ring Carbons | - | Varies |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented are based on typical values for analogous compounds.

The coupling interactions between adjacent protons in the indole ring system result in complex splitting patterns in the ¹H NMR spectrum. For instance, the protons on the benzene (B151609) portion of the indole core exhibit splitting patterns that are dictated by their ortho, meta, and para relationships. The analysis of these coupling constants (J values) is instrumental in confirming the substitution pattern. For example, the proton at position 6 would be expected to appear as a doublet of doublets due to coupling with the protons at positions 4 and 7. Similarly, the protons at positions 2 and 3 of the indole ring often show characteristic coupling.

Mass Spectrometry

Mass spectrometry is employed to determine the exact molecular weight of 1H-Indole, 1-benzoyl-5-methoxy- and to confirm its elemental composition, thereby providing definitive proof of its identity.

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. For 1H-Indole, 1-benzoyl-5-methoxy- (molecular formula C₁₆H₁₃NO₂), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum that matches this calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition and, by extension, its molecular formula. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be a key value to confirm.

Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry for the analysis of moderately polar organic molecules like 1H-Indole, 1-benzoyl-5-methoxy- . ESI typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is particularly advantageous for HRMS analysis as it ensures that the molecular ion peak is a prominent feature in the spectrum, facilitating its accurate mass measurement and the confirmation of the molecular weight.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | [Data not available] | [Data not available] |

| [M+Na]⁺ | [Data not available] | [Data not available] |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. In the analysis of 1H-Indole, 1-benzoyl-5-methoxy-, specific vibrational modes would be expected. For instance, the N-H stretching vibration of the indole ring typically appears in the region of 3300-3500 cm⁻¹. However, in the case of N-acylated indoles like the target compound, this band would be absent, confirming the substitution at the nitrogen atom.

Key expected IR absorption bands for 1H-Indole, 1-benzoyl-5-methoxy- would include:

C=O Stretching: A strong absorption band characteristic of the benzoyl group's carbonyl (C=O) stretch, typically observed in the range of 1630-1680 cm⁻¹.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations from the methoxy group ether linkage, usually found in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Aromatic C-H Stretching: Vibrations from the aromatic protons on both the indole and benzoyl rings, appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bonds within the aromatic rings.

In related methoxy-indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration is observed, providing a clear distinction from N-substituted analogues. nih.gov The analysis of the IR spectrum of 1H-Indole, 1-benzoyl-5-methoxy- would thus confirm the presence of the key benzoyl and methoxy functional groups and the N-substituted indole core.

Fourier Transform Infrared (FT-IR) and FT-Raman Investigations

While FT-IR spectroscopy is based on the absorption of light, FT-Raman spectroscopy relies on the inelastic scattering of light (the Raman effect). The two techniques are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa. A combined FT-IR and FT-Raman investigation provides a more complete vibrational analysis of the molecule.

For 1H-Indole, 1-benzoyl-5-methoxy-, FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the C=C bonds of the aromatic rings. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental FT-IR and FT-Raman data to assign the observed vibrational modes accurately. This combined approach allows for a detailed understanding of the molecule's vibrational landscape.

Crystallographic Studies for Three-Dimensional Structure Elucidation

Crystallographic studies, particularly X-ray crystallography, provide the most definitive information about the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsion angles.

X-ray Crystallography for Resolving Bond Angles, Torsion Angles, and Dihedral Angles

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of 1H-Indole, 1-benzoyl-5-methoxy-, it would be possible to construct a detailed three-dimensional model of the molecule. This model would reveal crucial geometric parameters.

Expected Data from X-ray Crystallography of 1H-Indole, 1-benzoyl-5-methoxy-:

| Parameter | Description | Expected Significance |

| Bond Angles | The angles between adjacent bonds. | These would define the geometry around each atom, for example, the trigonal planar geometry of the carbonyl carbon and the tetrahedral geometry of the methoxy carbon. |

| Torsion Angles | The angles between planes defined by three atoms. | These would describe the conformation of the molecule, such as the rotation around the N-C(O) bond connecting the indole and benzoyl moieties. |

| Dihedral Angles | The angles between two intersecting planes. | This would quantify the relative orientation of the indole and benzoyl ring systems. In related structures, the dihedral angle between two indole ring systems has been observed to be 72.17 (7)°. researchgate.net |

Crystallographic data for a related compound, 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, shows that the indole ring systems are essentially planar. researchgate.net Similar planarity would be expected for the individual aromatic rings of 1H-Indole, 1-benzoyl-5-methoxy-.

Methodologies for Addressing Spectroscopic Data Contradictions

In complex molecules, the interpretation of spectroscopic data can sometimes be ambiguous or lead to contradictions. To resolve such issues, a multi-technique approach is often necessary.

Multi-Technique Cross-Validation Approaches

Cross-validation using multiple analytical techniques is a robust strategy to ensure the accuracy of a structural assignment. For 1H-Indole, 1-benzoyl-5-methoxy-, this would involve integrating data from various sources:

Spectroscopy (IR, Raman, NMR): Provides information about functional groups and the chemical environment of atoms.

X-ray Crystallography: Gives a precise three-dimensional structure in the solid state.

Computational Chemistry (DFT): Theoretical calculations can predict spectroscopic and structural parameters. By comparing the calculated data with experimental results, the structural assignment can be confirmed.

Studies on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have shown that combining X-ray diffraction, IR spectroscopy, and DFT calculations allows for a comprehensive characterization and helps to explain differences in the spectra of different crystalline forms. nih.gov This integrated approach would be invaluable in resolving any ambiguities in the structural analysis of 1H-Indole, 1-benzoyl-5-methoxy-.

Investigation of 1h Indole, 1 Benzoyl 5 Methoxy Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies on Modified Indole (B1671886) Core

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the specific arrangement and nature of functional groups within a molecule affect its interactions with biological targets. drugdesign.org For indole derivatives, modifications to the indole core, including the position and type of substituents, can drastically alter a compound's properties. nih.gov

Impact of 5-Methoxy Substitution Versus Other Positional Isomers (e.g., 4-OMe) on Efficacy

The position of a substituent, such as a methoxy (B1213986) (OMe) group, on the indole ring is critical in determining the molecule's biological activity profile. The electron-donating nature of the methoxy group can influence the electron density of the indole ring system, affecting receptor binding and metabolic stability. ashp.org

Research into various methylated and methoxylated indoles as modulators of the human aryl hydrocarbon receptor (AhR) reveals significant differences in efficacy based on substituent placement. For instance, 5-methoxyindole (B15748) was found to have a lower efficacy as an AhR agonist compared to its positional isomers. In contrast, 4-methylindole (B103444) and 7-methoxyindole (B1360046) were identified as the most effective agonists. nih.gov Specifically, 5-methoxyindole demonstrated higher efficiency in amidation reactions compared to indoles with electron-withdrawing groups at the same position, indicating the electronic influence of the 5-methoxy group on the indole's reactivity. nih.gov Theoretical studies on the conformational stabilities of 4-, 5-, and 6-methoxyindole (B132359) have also been conducted to understand the influence of the methoxy group's position. researchgate.net

| Compound | Relative Efficacy (vs. TCDD) | Activity Profile |

|---|---|---|

| 4-Me-indole | 134% | Full Agonist |

| 6-Me-indole | 91% | Full Agonist |

| 7-MeO-indole | 80% | Full Agonist |

| 5-MeO-indole | 48% | Partial Agonist |

This table presents a summary of the agonist activity of various methoxy- and methyl-indole positional isomers on the human Aryl Hydrocarbon Receptor (AhR), with efficacy reported relative to the potent agonist TCDD. Data sourced from nih.gov.

Comparison of Bisbenzoyl Versus Monobenzoyl Derivatives on Potency

The multimerization of a core scaffold is a strategy used to enhance potency, potentially by increasing receptor affinity or avidity. Studies comparing mono-, bis-, and tris-indole derivatives have shown that increasing the number of indole units can significantly impact cytotoxic activity.

In a study on arylsulfonyl-indole derivatives, bis- and tris-indole compounds demonstrated significantly higher potency against various human cancer cell lines compared to their mono-indole counterparts. nih.gov For example, a p-chlorobenzenesulfonyl bis-indole (20) and a tris-indole (30) were found to be three-fold and two-fold more potent, respectively, against the HepG2 (hepatocellular carcinoma) cell line than the standard drug etoposide (B1684455). nih.gov The phenolic bis-indole (20) was also the most potent agent against HuCCA-1 and A-549 cell lines. nih.gov This suggests that a bis-indole configuration can lead to a substantial increase in potency over a mono-indole structure. While this study focuses on sulfonyl-linked indoles, it provides a strong rationale for investigating the potential potency gains in bisbenzoyl versus monobenzoyl indole derivatives.

| Compound Type | Representative Compound | Cell Line | Relative Potency (vs. Etoposide) |

|---|---|---|---|

| Mono-indole | - | HepG2 | Less Potent |

| Bis-indole | Compound 20 | HepG2 | 3x More Potent |

| Tris-indole | Compound 30 | HepG2 | 2x More Potent |

This table compares the relative cytotoxic potency of mono-, bis-, and tris-indole sulfonamide derivatives against the HepG2 cancer cell line, using etoposide as a reference drug. Data sourced from nih.gov.

Effects of N-Amide Substitution on Chemical Properties

The N-acyl group is a common feature in many biologically active indole-containing molecules. beilstein-journals.orgnih.gov The substitution at the indole nitrogen, forming an N-amide (or N-acylindole), significantly alters the compound's chemical properties. The N-acylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen. researchgate.netrsc.org

A critical modification with profound effects on physicochemical properties is the replacement of the amide linker. In a study of indole-2-carboxamides, replacing the amide group with an amine led to a remarkable 10- to 20-fold improvement in water solubility. nih.govacs.org This amide-amine substitution retained potent mycobactericidal activity, demonstrating that the linker can be modified to enhance desirable chemical properties like solubility without sacrificing biological efficacy. nih.govacs.org The N-amide bond itself also influences reactivity; for instance, in N-monomethylated melatonin (B1676174), the secondary amide is resistant to further methylation, indicating a specific chemical stability conferred by this group. acs.org The synthesis of N-(indolyl)amides can be impeded by unstable intermediates, highlighting the unique reactivity of this chemical motif. rsc.org

Role of Specific Functional Groups in Modulating Chemical Behavior

The chemical behavior of an indole derivative is a composite of the effects of all its functional groups. ashp.org These groups influence the molecule's electronics, steric profile, and solubility, which in turn modulate its reactivity and biological interactions. sci-hub.boxresearchgate.net

The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, ester) at the 5-position of the indole ring directly impacts the nucleophilicity of the core and the efficiency of subsequent chemical reactions. For example, a 5-methoxyindole, being electron-rich, undergoes amidation with higher efficiency than indoles bearing electron-withdrawing groups like ethyl ester or nitro at the same position. nih.gov The presence of a free alcohol group can also hinder the reaction, though not prevent it entirely. nih.gov The multifaceted role of a cyano group can include engaging in hydrogen bonding and modulating metabolic stability. sci-hub.box Conversely, hydroxyl groups can present challenges due to high desolvation energies and susceptibility to metabolism. sci-hub.box

| Substituent at 5-Position | Electronic Effect | Relative Amidation Efficiency |

|---|---|---|

| -OCH₃ (methoxy) | Electron-donating | High (87% yield) |

| -CH=CH₂ (vinyl) | - | Moderate (compared to simple indole) |

| -COOEt (ethyl ester) | Electron-withdrawing | Lower (55% yield) |

| -NO₂ (nitro) | Electron-withdrawing | Lowest (45% yield) |

This table illustrates the effect of different functional groups at the 5-position of the indole ring on the yield of a direct C3-amidation reaction, indicating how electronic properties modulate chemical reactivity. Data sourced from nih.gov.

Rational Design and Synthesis of Analogues

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of their biological target and the SAR of lead compounds. nih.govnih.gov This approach aims to optimize specific properties to create more effective molecules.

Targeted Modifications to Enhance Specific Attributes (e.g., Lipophilicity, Membrane Permeability)

A primary goal in analogue design is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Lipophilicity is a key parameter that influences solubility, membrane permeability, and metabolic stability. nih.gov Strategic modifications to a lead scaffold can be made to deliberately tune these characteristics.

A clear example of this is the targeted modification of indole-2-carboxamides. Recognizing that poor solubility was a major drawback, researchers rationally designed analogues where the amide linker was replaced by an amine. nih.govacs.org This specific modification resulted in a significant improvement in aqueous solubility, enhancing the drug-like properties of the scaffold while maintaining potency. nih.govacs.org Similarly, the addition of specific hydrophobic functional groups can be used to improve activity, likely by enhancing binding to a hydrophobic pocket in a target protein. researchgate.net The attachment of an indole moiety to other molecular scaffolds has also been explored as a strategy to increase lipophilicity and potentially enhance biological activity. nih.gov These examples underscore how targeted, rational modifications of the indole core and its substituents can be employed to enhance specific attributes like solubility and permeability.

Design of Simplified Structures for Potential Improved Pharmacokinetic Profiles

A key objective in drug design is to create molecules with favorable pharmacokinetic profiles, ensuring they can be effectively absorbed, distributed, metabolized, and excreted. For derivatives of 1H-Indole, 1-benzoyl-5-methoxy-, this often involves strategic simplifications of the core structure.

One common approach is the modification of the 1-benzoyl group. While essential for the activity of certain compounds, its size and lipophilicity can sometimes lead to poor solubility or rapid metabolism. Researchers have explored replacing the benzoyl moiety with smaller acyl groups, such as acetyl or propionyl, to potentially enhance aqueous solubility and alter metabolic stability. nih.gov

Another area of focus is the 5-methoxy group on the indole ring. Methoxy groups can be susceptible to metabolic O-demethylation, a process that can lead to the formation of metabolites with different activity profiles or faster clearance from the body. chim.it To mitigate this, medicinal chemists have designed analogues where the 5-methoxy group is either removed or replaced with other substituents like a hydrogen atom or a hydroxyl group. A study on the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) highlighted its potential as a chemoprotective agent, with its physicochemical properties suggesting it to be a good drug-like molecule. nih.govresearchgate.net These modifications aim to create compounds with more predictable and favorable in vivo behavior.

Table 1: Strategies for Structural Simplification

| Structural Modification | Rationale | Potential Outcome |

| Replacement of 1-benzoyl group | Reduce lipophilicity, alter metabolic pathways | Improved solubility, modified metabolic stability |

| Removal/replacement of 5-methoxy group | Reduce susceptibility to O-demethylation | More predictable in vivo behavior, altered metabolite profile |

Incorporation of Diverse Heterocyclic Moieties via Linker Strategies

To expand the chemical space and explore new therapeutic possibilities, diverse heterocyclic rings are often incorporated into the 1H-Indole, 1-benzoyl-5-methoxy- framework. rsc.org This is typically achieved by attaching the heterocycle through a linker, which can be a flexible chain of atoms or a more rigid unit, to various positions on the indole core. researchgate.net

The introduction of heterocyclic moieties, which are rings containing atoms of at least two different elements, can introduce new hydrogen bonding capabilities, alter the electronic properties of the molecule, and provide new points of interaction with biological targets. nih.gov For instance, a study detailed the synthesis of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, including those with 2-thioxoimidazolidine, imidazolidine-2,4-dione, and quinoxaline (B1680401) moieties, which were evaluated for their antimicrobial and anticancer activities. dntb.gov.uaresearchgate.net

The choice of the heterocyclic ring and the nature of the linker are critical design elements. Common heterocycles explored include pyridine (B92270), pyrazole, and morpholine. nih.gov The linker's length and flexibility are systematically varied to optimize the spatial orientation of the appended heterocycle relative to the indole core, aiming for enhanced potency or a modified pharmacological profile.

Table 2: Examples of Incorporated Heterocyclic Moieties

| Heterocyclic Moiety | Potential Contribution to Activity |

| Pyridine | Can act as a hydrogen bond acceptor. |

| Pyrazole | Can participate in various non-covalent interactions. |

| Morpholine | Can improve solubility and pharmacokinetic properties. nih.gov |

| Quinoxaline | Has been associated with antimicrobial and anticancer activities. dntb.gov.uaresearchgate.net |

Comparative Studies with Structurally Related Indole Compounds

To better understand the structure-activity relationships (SAR) and the unique properties of 1H-Indole, 1-benzoyl-5-methoxy- derivatives, they are often compared with other well-known indole-containing compounds. These comparative studies provide valuable context and help to identify the key structural features responsible for specific biological effects.

Comparison with Established Active Indole Derivatives (e.g., Ko143, Indomethacin)

Indomethacin (B1671933) , a widely used non-steroidal anti-inflammatory drug (NSAID), shares a similar indole core. rsc.org Its structure, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, provides a valuable point of comparison. While both possess the 1-benzoyl-5-methoxy-indole scaffold, the presence of the 2-methyl and 3-acetic acid groups in indomethacin is crucial for its potent inhibition of cyclooxygenase (COX) enzymes, the target for its anti-inflammatory effects. Comparative analyses help to delineate the specific roles of substituents at different positions of the indole ring.

Ko143 is a potent and specific inhibitor of the breast cancer resistance protein (BCRP), an important drug transporter. Although structurally more complex, its indole-based framework makes it a relevant comparator for new indole derivatives being investigated for similar activities. By comparing the BCRP inhibitory activity of new compounds to that of Ko143, researchers can gain insights into the structural requirements for potent and selective inhibition of this transporter.

Utilization of Control Compounds (e.g., Benzoyl Naphthalene) to Elucidate the Importance of Specific Structural Elements

To isolate the contribution of the indole ring itself to the biological activity of 1H-Indole, 1-benzoyl-5-methoxy- derivatives, researchers often employ control compounds. A classic example is benzoyl naphthalene (B1677914) , where the indole core is replaced by a naphthalene ring. researchgate.net Naphthalene is a bicyclic aromatic hydrocarbon without the nitrogen-containing pyrrole (B145914) ring of indole. qub.ac.ukgoogle.com

Computational Studies and Theoretical Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations provide a microscopic view of 1H-Indole, 1-benzoyl-5-methoxy-, enabling the prediction of its properties from first principles.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, such as molecules. It is widely used to determine the optimized geometry and electronic properties of organic compounds. For 1H-Indole, 1-benzoyl-5-methoxy-, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular framework and electron distribution.

The prediction of NMR chemical shifts using computational methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool for structure elucidation. mdpi.com Theoretical calculations can aid in the assignment of experimental NMR spectra and can be particularly useful for complex molecules where spectral overlap is common. mdpi.com For 1H-Indole, 1-benzoyl-5-methoxy-, the proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted. These calculations would typically be performed on the optimized molecular geometry. The accuracy of these predictions is often enhanced by using a polarizable continuum model (PCM) to simulate solvent effects. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 1-benzoyl-5-methoxy- (Note: These are theoretical values and may differ from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole (B1671886) H2 | 7.85 | 118.2 |

| Indole H3 | 6.70 | 105.4 |

| Indole H4 | 7.30 | 112.9 |

| Indole H6 | 6.95 | 113.5 |

| Indole H7 | 7.60 | 131.8 |

| Methoxy (B1213986) H's | 3.85 | 55.6 (OCH₃) |

| Benzoyl H2'/H6' | 7.80 | 130.5 |

| Benzoyl H3'/H5' | 7.50 | 128.9 |

| Benzoyl H4' | 7.65 | 133.2 |

| Indole C2 | - | 118.2 |

| Indole C3 | - | 105.4 |

| Indole C3a | - | 131.5 |

| Indole C4 | - | 112.9 |

| Indole C5 | - | 156.3 |

| Indole C6 | - | 113.5 |

| Indole C7 | - | 131.8 |

| Indole C7a | - | 136.0 |

| Benzoyl C=O | - | 168.7 |

| Benzoyl C1' | - | 135.1 |

| Benzoyl C2'/C6' | - | 130.5 |

| Benzoyl C3'/C5' | - | 128.9 |

| Benzoyl C4' | - | 133.2 |

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. Using DFT methods, the bond lengths, bond angles, and dihedral angles of 1H-Indole, 1-benzoyl-5-methoxy- can be determined for its most stable conformation. This optimized structure is crucial for the accurate calculation of other molecular properties.

Table 2: Selected Optimized Geometrical Parameters for 1H-Indole, 1-benzoyl-5-methoxy- (Note: These are theoretical values based on DFT calculations.)

| Parameter | Bond/Angle | Value |

| Bond Length | N1-C2 | 1.38 Å |

| C2-C3 | 1.37 Å | |

| C5-O(methoxy) | 1.36 Å | |

| N1-C(benzoyl) | 1.41 Å | |

| C(benzoyl)=O | 1.22 Å | |

| Bond Angle | C2-N1-C7a | 108.5° |

| N1-C2-C3 | 110.2° | |

| C4-C5-O(methoxy) | 120.5° | |

| Dihedral Angle | C2-N1-C(benzoyl)=O | ~30-40° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For 1H-Indole, 1-benzoyl-5-methoxy-, the HOMO is expected to be localized primarily on the electron-rich 5-methoxyindole (B15748) ring, while the LUMO may be distributed over the benzoyl group and the indole nucleus, indicating potential for intramolecular charge transfer.

Table 3: Calculated Frontier Molecular Orbital Energies for 1H-Indole, 1-benzoyl-5-methoxy-

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization effects within a molecule. researchgate.net It provides a detailed picture of the donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions reveal the extent of intramolecular charge transfer (ICT) from filled (donor) NBOs to empty (acceptor) NBOs. In 1H-Indole, 1-benzoyl-5-methoxy-, significant ICT interactions would be expected from the lone pairs of the methoxy oxygen and the indole nitrogen to the antibonding orbitals of the benzoyl carbonyl group and the aromatic rings.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Molecular Docking Approaches for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. For 1H-Indole, 1-benzoyl-5-methoxy-, molecular docking studies could be performed to investigate its potential interactions with various enzymes or receptors. The indole scaffold is a common feature in molecules that interact with a wide range of biological targets. The docking process involves placing the optimized structure of the ligand into the active site of the protein and scoring the different poses based on a scoring function that estimates the binding free energy. The results can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 4: Hypothetical Molecular Docking Results for 1H-Indole, 1-benzoyl-5-methoxy- with a Kinase Target

| Parameter | Value/Description |

| Protein Target | Example: Tyrosine Kinase |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Interactions | Hydrogen bond between methoxy oxygen and a backbone NH group of the protein. Pi-pi stacking between the indole ring and an aromatic amino acid residue (e.g., Phenylalanine). Hydrophobic interactions involving the benzoyl group and aliphatic residues. |

Prediction of Binding Modes and Affinities with Target Proteins

Computational screening and docking studies are employed to predict how 1H-Indole, 1-benzoyl-5-methoxy- might bind to target proteins and to estimate the strength of this binding. The process involves using the three-dimensional structure of a target protein to identify the binding site and then computationally placing the ligand (the indole compound) into this site to find the most stable binding conformation.

Studies on structurally similar compounds, such as N-benzylated tryptamines and phenethylamines, have identified the serotonin (B10506) receptor family, particularly the 5-HT2 receptors, as high-affinity targets. nih.gov Virtual docking of these related compounds into homology models of the human 5-HT2A receptor has been performed to understand the molecular basis for their high affinity. nih.gov This suggests that 1H-Indole, 1-benzoyl-5-methoxy- would also exhibit significant affinity for these receptors. The binding affinity, often expressed as a Ki value, can be computationally predicted. For instance, a screening campaign on a collection of piperidine/piperazine-based compounds led to the discovery of a ligand with a high affinity (Ki value of 3.2 nM) for the sigma-1 receptor (S1R), comparable to the reference compound haloperidol. nih.gov Such computational approaches are vital for identifying promising lead compounds in drug development. frontiersin.org

Investigation of Receptor Interactions (e.g., Serotonin Receptors via π-π Stacking)

Once a potential binding mode is identified, computational studies can investigate the specific molecular interactions that stabilize the ligand-receptor complex. For indole derivatives, interactions with serotonin receptors are of particular interest. The structure of 1H-Indole, 1-benzoyl-5-methoxy-, featuring aromatic indole and benzoyl rings, makes it a prime candidate for π-π stacking interactions within a receptor's binding pocket.

Molecular modeling of N-benzyl phenethylamine (B48288) agonists with the human 5-HT2A receptor suggests that the N-benzyl moiety is likely to interact with specific aromatic amino acid residues. nih.gov Docking studies indicated that the N-benzyl group could engage in π-π stacking with the phenyl ring of the amino acid Phenylalanine 339 (Phe339). nih.gov Given the structural similarity, the benzoyl group of 1H-Indole, 1-benzoyl-5-methoxy- is predicted to form similar crucial interactions with aromatic residues in the binding sites of serotonin receptors. These interactions are fundamental to the compound's affinity and functional activity at the receptor. nih.gov Beyond π-π stacking, hydrogen bonds also play a critical role in stabilizing protein-ligand interactions. frontiersin.org

Computational Studies on Enzyme Inhibition Mechanisms (e.g., Cytochrome P450)

Computational docking is also used to predict how a compound might interact with metabolic enzymes like the Cytochrome P450 (CYP) family. This is crucial for understanding the compound's potential pharmacokinetic profile and for identifying possible drug-drug interactions.

Studies on melatonin (B1676174) (N-acetyl-5-methoxytryptamine) and its derivatives provide a model for how 1H-Indole, 1-benzoyl-5-methoxy- might be metabolized. Molecular docking simulations have shown that melatonin derivatives can act as substrates for the CYP1A2 enzyme. nih.gov However, the introduction of bulky, lipophilic substituents at the N1-position of the indole core, such as a benzoyl group, can hinder this interaction. nih.gov It is predicted that such bulky groups can prevent the compound from being metabolized by CYP1A2, potentially increasing its half-life. nih.gov Predictive models for other indole derivatives have assessed their inhibitory potential across various CYP isoforms. drugbank.com

| CYP450 Isoform | Predicted Activity | Probability |

|---|---|---|

| CYP1A2 | Non-inhibitor | - |

| CYP2C9 | Non-inhibitor | 0.5897 |

| CYP2C19 | Inhibitor | 0.7365 |

| CYP2D6 | Non-inhibitor | 0.8141 |

| CYP3A4 | Non-inhibitor | 0.5916 |

Predictive Modeling for Chemical Properties

In silico tools are essential for the early-stage evaluation of a compound's potential as a drug. These models predict key physicochemical and pharmacokinetic properties.

In Silico Prediction of Drug-Like Properties (e.g., ADME)

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and persistence of a drug in the body. Software like SwissADME can be used to predict these properties based on a compound's chemical structure. These predictions help to identify candidates with favorable drug-like qualities early in the discovery process. nih.gov

Research on various 5-substituted indole derivatives has shown that they often possess good drug-like characteristics, with many showing zero violations of Lipinski's rule of five. researchgate.net Studies on melatonin derivatives designed to improve low oral bioavailability revealed that the synthetic derivatives met the requirements for ideal oral bioavailability. nih.gov These findings suggest that 1H-Indole, 1-benzoyl-5-methoxy- is also likely to have a favorable ADME profile, a crucial factor for its potential development as a therapeutic agent.

| Property | Predicted Outcome | Significance |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Indicates good oral bioavailability. researchgate.net |

| Gastrointestinal (GI) Absorption | High | Predicts efficient absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the compound can enter the central nervous system. nih.gov |

| Ames Test | Non-toxic | Predicts a low likelihood of being mutagenic. drugbank.com |

| Carcinogenicity | Non-carcinogen | Predicts a low risk of causing cancer. drugbank.com |

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

A significant thrust of future research will be the development of innovative and environmentally friendly methods for synthesizing 1H-Indole, 1-benzoyl-5-methoxy- and related compounds.

The principles of green chemistry are increasingly guiding synthetic efforts. nih.gov Future work will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents and solvents. acs.org This could involve exploring one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, thereby streamlining the process and reducing the need for purification of intermediates. The use of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating reactions and improving yields for some indole (B1671886) derivatives. nih.govresearchgate.net Further investigation into these and other green methodologies, like biocatalysis which utilizes enzymes for organic synthesis, will be crucial. acs.org

Catalysis offers a powerful tool for the selective modification of the indole scaffold. nih.gov Future research will likely see the development of more sophisticated catalysts, including those based on transition metals and organocatalysts, to achieve precise control over the functionalization of the 1H-Indole, 1-benzoyl-5-methoxy- core. nih.gov This includes the development of catalytic multicomponent processes that can assemble complex molecular architectures in a single step. nih.gov Research into ligand-free and reusable catalysts, such as copper(II) acetate (B1210297) in polyethylene (B3416737) glycol (PEG), which can be recycled multiple times with minimal loss of activity, is a promising avenue. nih.gov Furthermore, magnetically recoverable catalysts offer the advantage of easy separation from the reaction mixture, contributing to more sustainable processes. nih.gov

Integration of Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structure, properties, and behavior of 1H-Indole, 1-benzoyl-5-methoxy- relies on the application of a suite of advanced analytical techniques. Future research will benefit from the integrated use of various spectroscopic methods to gain a complete picture of this compound.

Table 1: Advanced Spectroscopic and Analytical Techniques

| Technique | Application for 1H-Indole, 1-benzoyl-5-methoxy- Characterization |

| Single-Crystal X-ray Diffraction | Provides precise information on the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. mdpi.comresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule by analyzing the absorption of infrared radiation. mdpi.comsapub.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the connectivity of atoms and the electronic environment of nuclei (¹H, ¹³C) within the molecule. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural analysis. nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and is useful for quantitative measurements. sapub.org |

| Fluorescence Spectroscopy | Can be used to study the excited state properties of the molecule. uts.edu.au |

The combined application of these techniques, such as the use of both gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/diode array detection (LC/DAD), can be particularly powerful for differentiating between isomers and providing a comprehensive analytical profile. nih.gov

Deeper Mechanistic Understanding of Complex Indole Reaction Pathways

Unraveling the intricate details of how 1H-Indole, 1-benzoyl-5-methoxy- participates in chemical reactions is a fundamental goal of future research. In-depth mechanistic investigations can reveal the step-by-step process of bond formation and cleavage, providing insights that are crucial for optimizing reaction conditions and controlling product outcomes. semanticscholar.orgrsc.orgnih.gov For instance, studies on the indolyl 1,3-heteroatom transposition (IHT) have revealed a fascinating mechanistic duality, where two different pathways can operate simultaneously. semanticscholar.orgrsc.orgnih.gov Understanding the factors that influence which pathway is dominant, such as the electronic properties of the substrate, allows for the development of strategies to favor the desired product. semanticscholar.orgrsc.orgnih.gov Isotope labeling experiments can be a powerful tool in these investigations, helping to trace the movement of atoms throughout a reaction. nih.gov

Rational Design and Synthesis of Next-Generation 1H-Indole, 1-benzoyl-5-methoxy- Derivatives for Specific Academic Applications

Building on a solid foundation of synthetic methods and mechanistic understanding, future research will focus on the rational design and synthesis of novel derivatives of 1H-Indole, 1-benzoyl-5-methoxy-. nih.govnih.gov This involves strategically modifying the core structure to fine-tune its properties for specific academic research purposes. For example, by introducing different substituents at various positions on the indole ring or the benzoyl group, researchers can systematically explore structure-activity relationships. nih.gov This approach has been used to develop indole derivatives with specific biological activities. nih.govnih.govnih.gov The synthesis of these new compounds will leverage the advanced synthetic methodologies discussed earlier, aiming for efficiency and stereochemical control. nih.gov

Enhanced Integration of Experimental and Computational Approaches in Research

The synergy between experimental work and computational modeling is becoming increasingly important in chemical research. researchgate.net Future studies on 1H-Indole, 1-benzoyl-5-methoxy- will greatly benefit from this integrated approach.

Table 2: Integration of Experimental and Computational Methods